molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8

9H-Dibenzo[a,c]carbazole, 11-bromo-

Cat. No.: B578768
CAS No.: 1300028-53-8
M. Wt: 346.227
InChI Key: NIKMXXDCBKHEFO-UHFFFAOYSA-N
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Description

9H-Dibenzo[a,c]carbazole, 11-bromo- is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, organic light-emitting diodes (OLEDs), and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Dibenzo[a,c]carbazole, 11-bromo- typically involves the bromination of 9H-Dibenzo[a,c]carbazole. One common method is the palladium-catalyzed carbon-nitrogen coupling reaction. In this method, dibenzothiophene and diphenyl sulfone are attached to the nitrogen atom of 9H-Dibenzo[a,c]carbazole using a palladium catalyst . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of 9H-Dibenzo[a,c]carbazole, 11-bromo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Dibenzo[a,c]carbazole, 11-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 11th position can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced carbazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted carbazole derivatives with various functional groups.

    Oxidation Reactions: The major products are oxidized carbazole derivatives.

    Reduction Reactions: The major products are reduced carbazole derivatives.

Scientific Research Applications

9H-Dibenzo[a,c]carbazole, 11-bromo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Dibenzo[a,c]carbazole, 11-bromo- involves its interaction with molecular targets and pathways within cells. The bromine atom enhances the compound’s ability to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and DNA, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    9H-Dibenzo[a,c]carbazole: The parent compound without the bromine atom.

    9-Methyl-9H-dibenzo[a,c]carbazole: A derivative with a methyl group at the 9th position.

    9-(Dibenzo[b,d]thiophen-2-yl)-9H-dibenzo[a,c]carbazole: A derivative with a dibenzothiophene group attached.

Uniqueness

The presence of the bromine atom at the 11th position in 9H-Dibenzo[a,c]carbazole, 11-bromo- makes it unique compared to other carbazole derivativesThe bromine atom also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices .

Properties

IUPAC Name

18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMXXDCBKHEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 9-(4-bromo-2-nitrophenyl)phenanthrene (26.36 g, 69.69 mmol), and triethyl phosphate (84.84 mL, 487.86 mmol), and the mixture was heated under reflux at 160° C. to 165° C. for 14 hours. After the reaction was completed, the remaining triethyl phosphate was removed by vacuum distillation. The resultant product was diluted with a mixed solvent of MeOH:H2O=1:1, and the produced solid was filtered. The obtained solid was washed with a mixed solvent of MeOH:H2O=1:1, and petroleum ether. The solid was dissolved in methylene chloride, dried with MgSO4, and concentrated, and purified by silica gel column (petroleum ether:methylene chloride=2:1). Then, 14.96 g of a product (62%) was obtained.
Name
9-(4-bromo-2-nitrophenyl)phenanthrene
Quantity
26.36 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
84.84 mL
Type
reactant
Reaction Step One
Yield
62%

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